4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid
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Overview
Description
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxythieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxythieno[3,2-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atom and other substituents.
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds have an additional pyran ring fused to the thieno[3,2-c]pyridine system, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxyl and carboxylic acid functional groups, which contribute to its distinct reactivity and potential biological activities.
Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7-4-1-2-13-6(4)5(3-9-7)8(11)12/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPMUXOSKNOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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